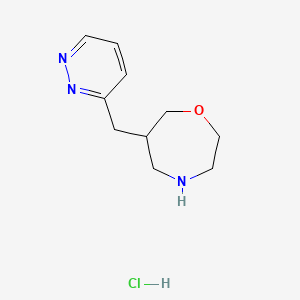
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Descripción general
Descripción
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride is a useful research compound. Its molecular formula is C13H26Cl3N5 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities :
- Synthesized pyrimidine compounds have demonstrated potential in insecticidal and antibacterial activities. Studies have explored their effectiveness against specific insects and microorganisms (Deohate & Palaspagar, 2020).
- Research on the synthesis and characterization of pyrimidinaminides has been conducted, which are valuable in developing new compounds with potential biological applications (Schmidt, 2002).
Chemical Transformations and Structural Analysis :
- Investigations into the reaction of pyrimidine derivatives with amines have been conducted, providing insights into the chemical transformations and structure of these compounds (Yakubkene & Vainilavichyus, 1998).
- Studies on hydrogen-bonded ribbons in related pyrimidine compounds have revealed significant information about their molecular structure and supramolecular aggregation (Trilleras et al., 2008).
Antitumor and Anticancer Activities :
- Some pyrimidine derivatives have been evaluated for their in vitro and in vivo antitumor and anticancer activities, indicating their potential use in therapeutic applications (Venkateshwarlu et al., 2014).
Antiemetic and Tranquilizing Properties :
- Research on 4-piperazinopyrimidines has revealed their promising antiemetic, tranquilizing, and other pharmacological properties, which can be beneficial in clinical applications (Mattioda et al., 1975).
Optical Properties in Material Science :
- Studies on the optical properties of pyrimidine derivatives have been conducted, focusing on their structure-dependent and environment-responsive characteristics. These findings are significant in material science for the development of efficient emitters and sensors (Palion-Gazda et al., 2019).
Propiedades
IUPAC Name |
6-[(dimethylamino)methyl]-N-methyl-2-piperidin-2-ylpyrimidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5.3ClH/c1-14-12-8-10(9-18(2)3)16-13(17-12)11-6-4-5-7-15-11;;;/h8,11,15H,4-7,9H2,1-3H3,(H,14,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSPOJXANIXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CN(C)C)C2CCCCN2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)
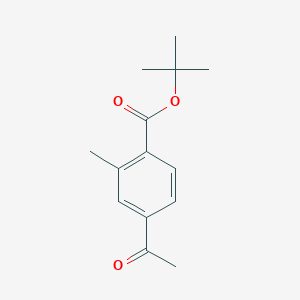


![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)
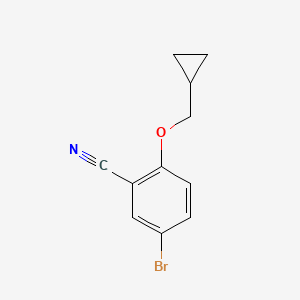
![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)
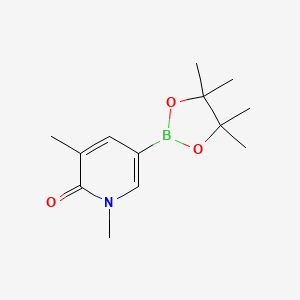
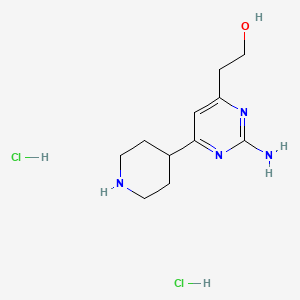
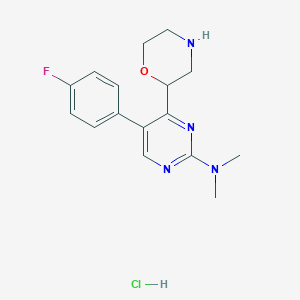
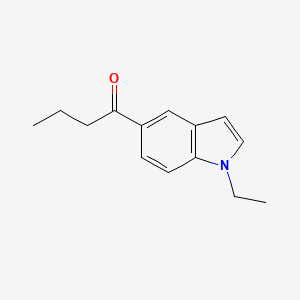
![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
